molecular formula C13H11N3O B8394091 4-(4-Aminophenoxy)-3-(1-ethynyl)-2-pyridinamine

4-(4-Aminophenoxy)-3-(1-ethynyl)-2-pyridinamine

Cat. No. B8394091
M. Wt: 225.25 g/mol
InChI Key: UQEOVYHOXRZTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08372981B2

Procedure details

3-(1-Ethynyl)-4-(4-nitrophenoxy)-2-pyridineamine (400 mg), iron powder (800 mg), ammonium chloride (1.6 g), dimethylformamide (3 ml), ethanol (1 ml) and water (1 ml) were stirred at 100° C. for 30 minutes. The mixture was filtered with celite, and then water and ethyl acetate were added to the filtrate for extraction. The organic layer was washed 5 times with ammonium chloride water and then dried over magnesium sulfate. The drying agent was filtered off and the solvent was distilled off under reduced pressure to obtain 260 mg of the target substance as a brown solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([NH2:19])=[N:5][CH:6]=[CH:7][C:8]=1[O:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)#[CH:2].[Cl-].[NH4+].CN(C)C=O.C(O)C>[Fe].O>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([O:9][C:8]2[CH:7]=[CH:6][N:5]=[C:4]([NH2:19])[C:3]=2[C:1]#[CH:2])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(#C)C=1C(=NC=CC1OC1=CC=C(C=C1)[N+](=O)[O-])N
Name
Quantity
1.6 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
800 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered with celite
ADDITION
Type
ADDITION
Details
water and ethyl acetate were added to the filtrate for extraction
WASH
Type
WASH
Details
The organic layer was washed 5 times with ammonium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 260 mg of the target substance as a brown solid

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OC2=C(C(=NC=C2)N)C#C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.